5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
CAS No.:
Cat. No.: VC13759505
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-10-12-7-8-17(15(20)21-16(2,3)4)9-11(12)5-6-13(10)14(18)19/h5-6H,7-9H2,1-4H3,(H,18,19) |
| Standard InChI Key | CCLHCJSKBZOJPB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a partially saturated isoquinoline ring system (3,4-dihydro-1H-isoquinoline), which is fused with a benzene ring and a piperidine-like nitrogen-containing ring. Key substituents include:
-
A tert-butoxycarbonyl (Boc) group at position 2, which serves as a protective moiety for the secondary amine during synthetic processes .
-
A methyl group at position 5, influencing steric and electronic properties.
-
A carboxylic acid at position 6, enabling hydrogen bonding and salt formation .
The molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol. The Boc group’s bulkiness (tert-butyl moiety) contributes to the compound’s stereochemical stability, while the carboxylic acid enhances solubility in polar solvents .
Spectroscopic Characterization
While experimental data for this specific compound are sparse, analogs provide reference points:
-
IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹ for the Boc group and carboxylic acid) and N-H bending (~3300 cm⁻¹) .
-
NMR: The Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm (¹H NMR), while aromatic protons in the isoquinoline ring appear between 6.5–7.5 ppm .
A comparative analysis of similar compounds is provided in Table 1.
Table 1: Structural analogs of 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid likely involves multi-step organic reactions:
-
Boc Protection: Introduction of the Boc group to a primary or secondary amine precursor using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
-
Ring Formation: Cyclization via Pictet-Spengler or Bischler-Napieralski reactions to construct the tetrahydroisoquinoline core .
-
Functionalization:
Optimization Challenges
-
Regioselectivity: Ensuring precise substitution at positions 5 and 6 requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Stereochemical Integrity: Chiral centers, if present, demand asymmetric synthesis techniques or chiral resolving agents .
Applications in Drug Discovery
Intermediate in Peptide Mimetics
The Boc-protected amine and carboxylic acid make this compound a versatile building block for peptide-like molecules targeting protein-protein interactions .
Prodrug Development
The carboxylic acid can be esterified to improve bioavailability, with hydrolysis in vivo releasing the active drug .
Comparative Analysis with Structural Analogs
Substituent Effects
-
Fluorine Substitution: Analogs with fluorine at position 6 show enhanced metabolic stability but reduced solubility .
-
Sulfamic Acid Derivatives: Improved target affinity but increased molecular weight and synthetic complexity .
Pharmacokinetic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume